2-(3-Ethoxyphenoxy)acetyl chloride
Description
2-(3-Ethoxyphenoxy)acetyl chloride is an acetyl chloride derivative featuring a 3-ethoxyphenoxy substituent. Its molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol. As an acylating agent, it is expected to exhibit high reactivity due to the electrophilic carbonyl carbon, typical of acetyl chlorides.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(3-ethoxyphenoxy)acetyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3 |
InChI Key |
NOZRXNWNWSLOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-(3-Ethoxyphenoxy)acetyl chloride with key analogs:
Key Observations :
- Electron Effects: Fluorinated analogs (e.g., 2-(4-Fluorophenyl)acetyl chloride) exhibit enhanced reactivity due to electron-withdrawing fluorine substituents, which stabilize the acyl intermediate during nucleophilic substitution .
- Solubility : Most acetyl chlorides are soluble in organic solvents like ether, acetone, and chloroform . However, the pyridine-containing derivative (2-(Pyridin-3-yl)acetyl chloride) may display improved solubility in polar solvents due to its heteroaromatic ring .
- Stability: Compounds like 2-(2,4-Difluorophenoxy)acetyl chloride are highly moisture-sensitive, reacting with water to release HCl gas , a trait common to acetyl chlorides.
Key Differences and Trends
Substituent Effects: Electron-withdrawing groups (F, Cl): Increase reactivity and stability of the acyl intermediate. Electron-donating groups (ethoxy, methoxy): Reduce electrophilicity but may improve solubility in non-polar media.
Boiling Points : Fluorinated derivatives exhibit higher boiling points than simpler acetyl chlorides (e.g., acetyl chloride: 51–52°C vs. 2-(4-Fluorophenyl)acetyl chloride: 102–104°C @12 Torr ).
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